molecular formula C8H5BrN4 B12984289 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carbonitrile

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B12984289
M. Wt: 237.06 g/mol
InChI Key: XEQIJLSIUIGYFJ-UHFFFAOYSA-N
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Description

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research. The presence of amino, bromo, and nitrile functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The cyclization is followed by bromination to introduce the bromo group at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups present.

    Cyclization Reactions: The amino and nitrile groups can facilitate further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the existing functional groups.

Scientific Research Applications

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that modulate its activity. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

  • 6-Amino-8-chloroimidazo[1,2-a]pyridine-3-carbonitrile
  • 6-Amino-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile
  • 6-Amino-8-iodoimidazo[1,2-a]pyridine-3-carbonitrile

Comparison:

  • Uniqueness: The bromo group in 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carbonitrile provides unique reactivity compared to other halogenated derivatives. Bromine is more reactive than chlorine but less reactive than iodine, offering a balance between stability and reactivity.
  • Applications: While all these compounds can be used as intermediates in chemical synthesis, the specific properties of the bromo derivative may make it more suitable for certain applications, such as in the synthesis of pharmaceuticals where precise reactivity is required.

Properties

Molecular Formula

C8H5BrN4

Molecular Weight

237.06 g/mol

IUPAC Name

6-amino-8-bromoimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H5BrN4/c9-7-1-5(11)4-13-6(2-10)3-12-8(7)13/h1,3-4H,11H2

InChI Key

XEQIJLSIUIGYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1N)C#N)Br

Origin of Product

United States

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